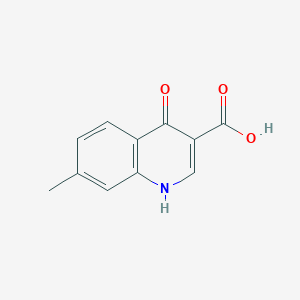

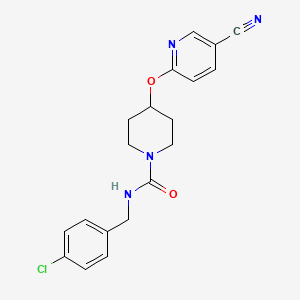

N-(1H-indazol-6-yl)-2-morpholinoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

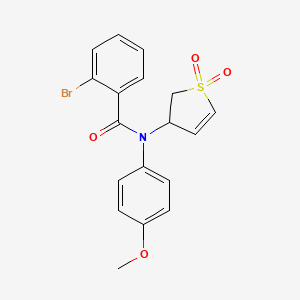

The compound "N-(1H-indazol-6-yl)-2-morpholinoacetamide" is a derivative of the indazole class, which is a heterocyclic compound that has garnered interest due to its biological activities. The indazole nucleus is a common scaffold in medicinal chemistry, often associated with anti-cancer properties. The papers provided discuss various indazole derivatives with morpholino groups and their synthesis, crystal structures, and antiproliferative activities against cancer cell lines .

Synthesis Analysis

The synthesis of indazole derivatives typically involves the condensation of an isocyanate with an aminated indazole. For instance, the compound in paper was synthesized by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine. This aminated indazole was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate. Similar synthetic routes are described in papers and , indicating a common methodology for constructing the indazole core with various substituents .

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal that they belong to the monoclinic system with specific space groups and cell parameters. For example, the compound in paper crystallizes in the P21/n space group with defined cell dimensions. These structural details are crucial for understanding the molecular interactions and potential binding modes with biological targets .

Chemical Reactions Analysis

While the provided papers do not detail extensive chemical reactions beyond the synthesis of the indazole derivatives, the condensation reactions and cyclization steps are key transformations in the creation of these compounds. The reactivity of the isocyanate group and the aminated indazole is central to forming the carboxamide linkage, which is a common feature in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as molecular weight and solubility, are not explicitly detailed in the provided papers. However, the crystallographic data suggests that these compounds are likely to have solid-state stability, which is important for their potential use as pharmaceuticals. The molecular weights of the compounds are provided, which can be indicative of their suitability for drug development .

Biological Activity

The indazole derivatives discussed in the papers exhibit significant inhibitory activity against various cancer cell lines. This suggests that these compounds could be promising candidates for the development of new anticancer agents. The specific biological activities are attributed to the distinct structural features of the indazole nucleus and the substituents attached to it, which may interact with biological targets to exert their effects .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Activities

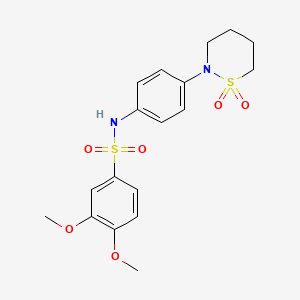

Research conducted by Schenone et al. (2000) on a series of substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, which include morpholino derivatives, indicated significant anti-inflammatory and antinociceptive (pain-relieving) activities. These compounds demonstrated only weak antiarrhythmic properties but were notably effective in reducing inflammation and pain (Schenone et al., 2000).

Anticonvulsant Properties

A study by Amir et al. (2012) on benzothiazole derivatives having acetamido pharmacophores, including morpholino derivatives, identified these compounds as promising anticonvulsant agents. The research also involved in silico drug-likeness parameters to evaluate the likelihood of drug absorption or brain penetration, suggesting the potential of morpholino derivatives in neurological applications (Amir et al., 2012).

Antimicrobial Activities

Desai et al. (2012) synthesized a series of compounds including N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides and evaluated their antimicrobial properties. These compounds showed potent inhibitory action against various bacteria and fungi, indicating their significant potential as antimicrobial agents (Desai et al., 2012).

Anti-tuberculosis Activity

Bai et al. (2011) investigated the anti-tuberculosis activity of morpholinoacetamide derivatives. They synthesized compounds including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide, which were characterized by X-ray diffraction and spectroscopic techniques. Their in vitro studies suggested potential use in combating tuberculosis (Bai et al., 2011).

Anti-cancer Properties

Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and found it to exhibit significant inhibition on the proliferation of various cancer cell lines. This suggests the potential of morpholinoacetamide derivatives in cancer therapy (Lu et al., 2017).

Mécanisme D'action

Target of Action

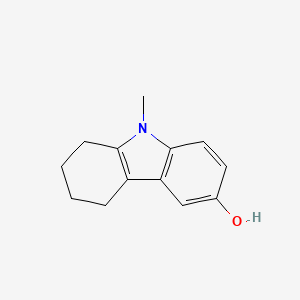

Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole derivatives have been reported to inhibit fms-like tyrosine kinase 3 (flt3), a therapeutic target for acute myeloid leukemia (aml) .

Result of Action

Indazole derivatives have been reported to demonstrate strong inhibitory activity against human cancer cell lines .

Safety and Hazards

The safety and hazards associated with indazole-based compounds can vary greatly depending on the specific compound. For example, the compound “(E)-N’- (1H-indazol-6-yl)-N,N-dimethylethanimidamide” has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-indazol-6-yl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-13(9-17-3-5-19-6-4-17)15-11-2-1-10-8-14-16-12(10)7-11/h1-2,7-8H,3-6,9H2,(H,14,16)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSTBRBGPWXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3010690.png)